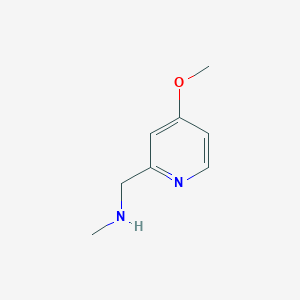

1-(4-Methoxypyridin-2-YL)-N-methylmethanamine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Coordination Chemistry

The pyridine ring is a foundational heterocyclic scaffold in chemistry, prized for its unique electronic properties and reactivity. nih.govlifechemicals.com As an electron-deficient aromatic system, the nitrogen atom imparts distinct characteristics, making the ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while generally being resistant to electrophilic substitution unless under harsh conditions. researchgate.net This reactivity profile makes functionalized pyridines invaluable building blocks in organic synthesis. lifechemicals.com Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products, including essential compounds like nicotinamide (B372718) and vitamin B6. lifechemicals.comnih.gov In the last decade alone, a significant number of drugs approved by the U.S. FDA have incorporated a pyridine moiety, highlighting its role as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Beyond organic synthesis, the pyridine nucleus is a cornerstone of coordination chemistry. acs.orgwikipedia.org The lone pair of electrons on the nitrogen atom is readily available to coordinate with metal ions, forming stable complexes with a vast array of transition metals. wikipedia.org This has led to the development of pyridine-based ligands for applications ranging from catalysis to the construction of advanced functional materials like metal-organic frameworks (MOFs) and molecular assemblies on surfaces. acs.org The ability to tune the electronic and steric properties of the pyridine ring through substitution allows for precise control over the resulting metal complex's geometry, stability, and reactivity. acs.orgwikipedia.org

Role of Methanamine Moieties in Chemical Building Blocks and Ligand Design

The N-methylmethanamine (or N-methylaminomethyl) group is a simple yet highly functional moiety. As a secondary amine, it serves as a versatile nucleophile and a weak base, making it a key participant in a wide range of organic reactions for building more complex molecular structures. google.comorgsyn.org The N-methylation of amines is a critical transformation in the synthesis of fine chemicals, including many pharmaceuticals and bioactive molecules, where the methyl group can significantly influence a compound's biological activity and pharmacokinetic properties. researchgate.netnih.gov

In the context of ligand design, the inclusion of an amine group, such as in 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine, introduces an additional coordination site. The presence of both the pyridine nitrogen and the amine nitrogen allows the molecule to act as a bidentate ligand, capable of chelating to a metal center. researchgate.netnih.gov Such bidentate ligands often form more stable metal complexes compared to their monodentate counterparts due to the chelate effect. The specific geometry and flexibility of the linker between the two nitrogen atoms are crucial in determining the coordination properties and the resulting complex's structure. Pyridine-amine ligands are of particular interest in developing catalysts and functional coordination compounds. acs.orgrsc.org

Historical Overview of Research Pertaining to 4-Methoxypyridine (B45360) Derivatives

Research into pyridine derivatives has a long history, evolving from fundamental reactivity studies to the synthesis of highly complex, functional molecules. Early work focused on understanding the substitution patterns of the pyridine ring. The introduction of a methoxy (B1213986) group at the 4-position, as seen in 4-methoxypyridine, significantly influences the ring's electronic properties. The methoxy group is an electron-donating group, which activates the pyridine ring, making it more reactive in certain chemical processes. researchgate.net

Historically, studies on 4-methoxypyridine derivatives have explored their reactions with various electrophiles and their utility as precursors for other substituted pyridines. researchgate.net For instance, research has investigated the conversion of 4-methoxypyridines into N-methyl-4-pyridones, demonstrating the reactivity of the methoxy group under specific conditions. Furthermore, the coordination chemistry of 4-methoxypyridine and its N-oxide derivative has been explored, showing their capability to act as ligands in forming coordination polymers and discrete metal complexes. researchgate.netresearchgate.net These foundational studies have paved the way for the use of 4-methoxypyridine derivatives as versatile intermediates in the synthesis of targeted molecules with specific electronic and structural properties.

Current Research Landscape for this compound and Related Compounds

While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its structure places it firmly within the modern research landscape of specialized chemical building blocks. Chemical suppliers list the compound, typically as its dihydrochloride (B599025) salt, indicating its use as a synthetic intermediate. bldpharm.com The current research focus can be inferred from studies on closely related analogs.

For example, significant research exists for the primary amine analog, (4-Methoxypyridin-2-yl)methanamine, which is used in the synthesis of more complex molecules. alfachemch.comsigmaaldrich.comichemical.comchemicalbook.com The presence of the N-methyl group in the target compound suggests its design for synthetic routes where the secondary amine's specific reactivity is required, or to modulate properties such as basicity, nucleophilicity, and the steric environment around the coordination sites. Research on similar bidentate N,N'-ligands (containing both a pyridine and an amine nitrogen) is an active area, with applications in catalysis and materials science. researchgate.netnih.govnih.gov Therefore, this compound is likely utilized in proprietary drug discovery programs or in the academic synthesis of novel ligands, catalysts, or functional materials where this specific substitution pattern is hypothesized to confer advantageous properties.

Aims and Scope of Academic Inquiry into the Compound's Chemical Behavior

The academic inquiry into a molecule like this compound would be driven by several key objectives rooted in its unique structure. The primary aims of such research would likely include:

Coordination Chemistry: A major focus would be to investigate its behavior as a bidentate ligand. researchgate.net Researchers would aim to synthesize and characterize its coordination complexes with various transition metals. The goals would be to understand how the electronic influence of the 4-methoxy group and the steric bulk of the N-methyl group affect the stability, geometry, and electronic properties of the resulting metal complexes. rsc.org

Catalysis: Following the synthesis of its metal complexes, a logical next step would be to screen their catalytic activity. The specific ligand architecture might be suitable for promoting various organic transformations, and research would aim to identify and optimize its performance in catalytic cycles.

Synthetic Utility: A significant area of inquiry would be its application as a specialized building block in multi-step organic synthesis. Research would focus on using the compound as a precursor to construct larger, more complex molecules, potentially with pharmaceutical or material science applications.

Chemical Data for this compound Dihydrochloride

| Property | Value |

| CAS Number | 1559059-77-6 |

| Molecular Formula | C₈H₁₄Cl₂N₂O |

| Molecular Weight | 225.12 g/mol |

| Synonyms | This compound dihydrochloride |

Data sourced from commercial supplier information. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxypyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-9-6-7-5-8(11-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYQBQSYCFSEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276981 | |

| Record name | 4-Methoxy-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-51-1 | |

| Record name | 4-Methoxy-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 4 Methoxypyridin 2 Yl N Methylmethanamine

Retrosynthetic Analysis of the 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. advancechemjournal.com For the target molecule, this compound, the primary disconnections are the C-C bond between the pyridine (B92270) ring and the benzylic carbon, and the C-N bond of the secondary amine.

Key Disconnections:

C(2)-C(α) Bond Disconnection: This is the most logical initial disconnection, breaking the bond between the pyridine C2 position and the methanamine carbon. This leads to two primary synthons: a 4-methoxypyridine (B45360) synthon activated at the 2-position (e.g., a nucleophilic 2-pyridyl anion or an electrophilic 2-halopyridine) and an electrophilic N-methylmethanamine synthon (e.g., +CH2N(H)CH3).

C(α)-N Bond Disconnection: Alternatively, disconnecting the bond between the benzylic carbon and the nitrogen atom suggests a precursor like 2-(halomethyl)-4-methoxypyridine, which can then undergo nucleophilic substitution with methylamine (B109427). Another route involves the reductive amination of a 4-methoxypyridine-2-carboxaldehyde precursor with methylamine.

This analysis suggests that a successful synthesis hinges on the effective functionalization of the 4-methoxypyridine core at the C2 position, followed by the construction of the N-methylmethanamine side chain.

Classical and Contemporary Synthetic Routes to the 4-Methoxypyridine Core

The 4-methoxypyridine unit is the foundational scaffold of the target molecule. Its synthesis can be achieved through several established methods. The methoxy (B1213986) group activates the nitrogen atom, making the molecule a reactive base and a useful intermediate in the synthesis of biologically active compounds. exsyncorp.comexsyncorp.com

Classical Synthesis: A traditional and widely used method is the etherification of a pre-functionalized pyridine ring. This typically involves the reaction of 4-bromopyridine (B75155) with methanol (B129727) in the presence of a suitable base to facilitate nucleophilic aromatic substitution. exsyncorp.comexsyncorp.com

Contemporary Synthesis: A more modern approach involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.comexsyncorp.com The N-oxide precursor can be synthesized by the oxidation of pyridine itself, and its subsequent reduction offers an alternative pathway that avoids the use of halogenated pyridines.

Below is a comparison of these synthetic routes.

| Method | Starting Materials | Key Reagents | General Conditions | Advantages | Disadvantages |

| Classical Etherification | 4-Bromopyridine, Methanol | Strong Base (e.g., NaOMe) | Elevated temperatures | High yielding, well-established | Requires halogenated precursor |

| N-Oxide Reduction | 4-Methoxypyridine-N-oxide | H₂, Catalyst (e.g., Pd/C) | Mild pressure and temperature | Avoids halogens, good functional group tolerance | Requires an additional step to form the N-oxide |

Direct Amination and Methylation Strategies for the Methanamine Moiety

Once the 4-methoxypyridine core is obtained, the next critical phase is the introduction and elaboration of the N-methylmethanamine side chain at the C2 position.

A direct C-H amination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. wikipedia.org Therefore, a more common strategy involves pre-functionalization of the C2 position. One effective method is the conversion of pyridine N-oxides into 2-aminopyridines. researchgate.net This involves activating the N-oxide with an agent like tosyl anhydride (B1165640), which facilitates nucleophilic attack by an amine at the C2 and C4 positions. researchgate.net

For the synthesis of this compound, a multi-step approach is typically required:

Introduction of a Carbon Handle: A functional group, such as a formyl (-CHO) or hydroxymethyl (-CH₂OH) group, is introduced at the C2 position of 4-methoxypyridine. This can be achieved through lithiation followed by quenching with an appropriate electrophile.

Reductive Amination: The resulting aldehyde or alcohol (after oxidation) can undergo reductive amination with methylamine (CH₃NH₂). This reaction, typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), forms the desired C-N bond and yields the final secondary amine product.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful tools for the functionalization of pyridine rings, providing efficient and selective routes that often operate under milder conditions than classical methods.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis has revolutionized the synthesis of substituted pyridines by enabling direct C-H functionalization and cross-coupling reactions. researchgate.netrsc.org These methods provide a powerful means to forge the key C-C or C-N bonds necessary for the synthesis of the target molecule.

C-H Functionalization: Palladium, rhodium, and iridium catalysts can activate C-H bonds, allowing for the direct introduction of alkyl, aryl, or other functional groups. researchgate.netpkusz.edu.cn For the 4-methoxypyridine system, a directed C-H activation at the C2 position could be envisioned to install a precursor to the methanamine side chain.

Cross-Coupling Reactions: If starting with a pre-functionalized core, such as 2-chloro- or 2-bromo-4-methoxypyridine (B110594), transition metal-catalyzed cross-coupling reactions are highly effective. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide, representing a direct route to aminated pyridine derivatives. researchgate.net

The table below summarizes some relevant catalytic approaches.

| Reaction Type | Catalyst/Metal | Typical Substrates | Bond Formed | Relevance to Target Synthesis |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides, Amines | C-N | Direct amination of 2-halo-4-methoxypyridine. |

| Suzuki Coupling | Palladium (Pd) | Aryl halides, Boronic acids | C-C | Introduction of a carbon-based side chain precursor. |

| Directed C-H Activation | Rhodium (Rh), Palladium (Pd) | Pyridine derivatives | C-C or C-Heteroatom | Direct functionalization of the 4-methoxypyridine C2 position. |

| Nickel/Lewis Acid Catalysis | Nickel (Ni) | Pyridines, Alkenes/Alkynes | C-C | Selective alkylation of the pyridine ring. |

Organocatalytic Methods for C-N Bond Formation

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for constructing C-N bonds. researchgate.net These methods are often praised for their lower toxicity and milder reaction conditions.

Recent advancements have demonstrated the photochemical organocatalytic functionalization of pyridines. acs.org This strategy involves the single-electron reduction of a pyridinium (B92312) ion to generate a pyridinyl radical, which can then couple with other radical species to form new C-C bonds. acs.org While this approach is primarily for C-C bond formation, the resulting functionalized pyridine could be an intermediate that is further elaborated to the target molecule. Other organocatalytic methods, such as asymmetric aza-Michael additions, could be employed in building more complex side chains on the pyridine core under chiral control. researchgate.net

Stereoselective Synthesis and Enantiomeric Enrichment Methodologies

The target molecule possesses a chiral center at the carbon atom connecting the pyridine ring to the nitrogen atom. Therefore, controlling the stereochemistry at this center is a crucial aspect for potential applications where a single enantiomer is required.

The synthesis of enantioenriched pyridine derivatives can be achieved through several strategies. mdpi.com A prominent method involves the dearomatization of the pyridine ring, addition of a nucleophile, and subsequent re-aromatization. mdpi.com A highly relevant study demonstrated the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions, which are formed in situ from 4-methoxypyridine and an acylating agent like phenyl chloroformate. acs.orgacs.org This approach allows for the creation of chiral dihydropyridine (B1217469) intermediates.

For the synthesis of enantiomerically enriched this compound, a potential strategy would involve the asymmetric reduction of a precursor ketone, 2-acetyl-4-methoxypyridine. The use of a chiral reducing agent or catalyst (e.g., a Noyori-type hydrogenation catalyst) would yield a chiral alcohol. This alcohol could then be converted to the final amine product with retention or inversion of configuration, depending on the chosen chemical route (e.g., via mesylation and substitution). Alternatively, asymmetric reductive amination of the precursor ketone with methylamine using a chiral catalyst could directly establish the stereocenter in a single step.

Process Intensification and Green Chemistry Principles in Synthetic Optimization

The optimization of synthetic routes for producing this compound is increasingly guided by the principles of process intensification and green chemistry. These methodologies aim to develop more efficient, safer, and environmentally benign chemical processes. This involves a holistic approach that considers factors from atom economy to waste reduction and energy efficiency.

A key strategy in process intensification is the adoption of continuous flow chemistry. durham.ac.ukflinders.edu.au This technique offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for safer operation, especially when dealing with hazardous intermediates or exothermic reactions. flinders.edu.au For the synthesis of complex molecules, multi-step continuous-flow systems can be designed to perform sequential transformations, purifications, and analyses in an integrated manner. durham.ac.ukthieme-connect.de

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov Catalysts, by their nature, are used in smaller quantities and can be recycled, which reduces waste and often leads to more selective reactions with higher yields. mdpi.com For instance, the selective hydrogenation of a nitroarene precursor to an N-arylhydroxylamine, a potential step in a synthetic route, can be achieved with high selectivity using a Pt/C catalyst in a continuous-flow system. mdpi.com The use of additives like 4-(dimethylamino)pyridine (DMAP) can further enhance the catalytic activity and selectivity under mild conditions. mdpi.com

The choice of solvents is another critical aspect of green chemistry. nih.gov Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or, ideally, solvent-free reaction conditions. mdpi.comrasayanjournal.co.in While specific solvent-free methods for this compound are not detailed in the provided results, the general principle encourages researchers to explore such possibilities to minimize environmental impact.

Furthermore, reducing the number of synthetic steps, particularly those involving protection and deprotection, is a key green chemistry principle that simplifies processes and reduces waste. nih.gov Designing synthetic routes that avoid unnecessary derivatization contributes to a more efficient and sustainable process.

In the context of route optimization, computational tools and in silico-guided drug design can play a role in predicting reaction outcomes and designing more efficient synthetic pathways from the outset. nih.gov This can help in selecting reagents and conditions that are more likely to be "green" and efficient.

The integration of process intensification and green chemistry principles offers a powerful approach to optimizing the synthesis of this compound. By focusing on continuous-flow technologies, catalytic methods, safer solvents, and atom economy, it is possible to develop manufacturing processes that are not only more efficient and cost-effective but also more sustainable and environmentally responsible.

| Principle | Application in Synthetic Optimization | Potential Benefits |

| Process Intensification | Utilization of continuous flow chemistry and microreactors. durham.ac.uk | Enhanced safety, improved heat and mass transfer, better reaction control. flinders.edu.au |

| Waste Prevention | Designing syntheses to minimize byproducts. nih.gov | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. nih.gov | Increased efficiency and reduced waste. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones. nih.gov | Higher selectivity, lower waste, potential for catalyst recycling. mdpi.com |

| Safer Solvents | Minimizing or replacing hazardous solvents with greener alternatives. nih.gov | Reduced environmental and health risks. rasayanjournal.co.in |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. nih.gov | Lower energy consumption and associated costs. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. nih.gov | Fewer reaction steps, reduced reagent use, and less waste. |

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. While the compound is listed by several chemical suppliers, indicating its synthesis and existence, detailed scholarly articles containing its advanced structural characterization and conformational analysis are not accessible in the public domain. Consequently, a thorough, data-rich article adhering to the specified advanced outline cannot be constructed at this time.

The requested in-depth analysis, encompassing high-resolution NMR, vibrational and electronic spectroscopies, X-ray crystallography, conformational dynamics, and chiroptical spectroscopy, presupposes the existence of published research from which to draw detailed findings and construct data tables. The absence of such foundational research in peer-reviewed journals and spectral databases makes it impossible to provide a scientifically accurate and detailed discussion for the outlined sections.

While theoretical calculations could provide predicted spectral and conformational data, this would not constitute the "detailed research findings" from experimental work as requested. Generating an article without this specific experimental data would lead to a speculative and unsubstantiated piece, failing the core requirement for scientifically accurate and verifiable information.

Therefore, until research detailing the empirical characterization of this compound is published and made publicly available, a detailed article on its advanced structural characterization and conformational analysis remains beyond the scope of current knowledge.

Advanced Structural Characterization and Conformational Analysis of 1 4 Methoxypyridin 2 Yl N Methylmethanamine

Advanced Mass Spectrometry for Structural Confirmation and Fragment Analysis

The structural integrity of 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine can be effectively confirmed using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The expected molecular formula for this compound is C9H14N2O, with a theoretical exact mass that can be calculated and compared against the experimental value obtained from HRMS.

Upon ionization, typically through techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecule will undergo characteristic fragmentation, yielding a unique pattern of product ions. The analysis of these fragments provides a roadmap to the molecule's structure.

Predicted Fragmentation Pathways:

The fragmentation of this compound is anticipated to be influenced by the presence of the pyridine (B92270) ring, the N-methylmethanamine side chain, and the methoxy (B1213986) substituent.

A primary fragmentation event is the cleavage of the benzylic C-C bond between the pyridine ring and the aminomethyl side chain. This is a common fragmentation pathway for pyridine derivatives with alkyl substituents. This cleavage would result in the formation of a stable pyridinylmethyl cation or a radical cation, depending on the ionization method.

Another significant fragmentation pathway involves the side chain. Alpha-cleavage, a characteristic fragmentation of amines, is expected to occur. This would involve the cleavage of the bond between the nitrogen and the methyl group or the bond between the nitrogen and the methylene (B1212753) bridge. The loss of the methyl group (•CH3) would result in a prominent ion.

The 4-methoxy group on the pyridine ring will also direct fragmentation. A common fragmentation pattern for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. Alternatively, the loss of formaldehyde (B43269) (CH2O) is another characteristic fragmentation pathway for methoxy-substituted heterocycles.

Based on these principles, a table of predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures can be compiled.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| 166 | [M]+• (Molecular Ion) | Intact molecule |

| 151 | [M - •CH3]+ | Loss of a methyl radical from the N-methyl group or the methoxy group |

| 136 | [M - CH2O]+• | Loss of formaldehyde from the methoxy group |

| 123 | [M - •CH3 - CO]+ | Loss of a methyl radical followed by loss of carbon monoxide from the methoxy group |

| 122 | [C7H8N2]+• | Cleavage of the C-C bond between the methoxy carbon and the pyridine ring |

| 108 | [C6H6NO]+ | Cleavage of the C-C bond between the pyridine ring and the side chain |

| 94 | [C5H4N-CH2]+ | Benzylic cleavage with charge retention on the pyridinylmethyl fragment |

| 44 | [CH3-NH=CH2]+ | Alpha-cleavage of the side chain |

It is important to note that the relative intensities of these fragments would depend on the specific ionization technique and energy used in the mass spectrometer. The structural elucidation is further solidified by tandem mass spectrometry (MS/MS) experiments, where specific precursor ions are isolated and further fragmented to confirm their proposed structures.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxypyridin 2 Yl N Methylmethanamine

Reactivity of the Pyridine (B92270) Ring towards Electrophilic and Nucleophilic Attack

The pyridine ring in 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine exhibits a nuanced reactivity profile. The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxy (B1213986) group at the 4-position partially mitigates this effect, directing electrophiles to the positions ortho and para to it (C3 and C5). Directed lithiation of 4-methoxypyridine (B45360) can be achieved at the C3 position, allowing for the introduction of various electrophiles. arkat-usa.org Conversion of 4-methoxypyridine to 2-bromo-4-methoxypyridine (B110594) has also been demonstrated through lithiation at the C2 position followed by bromination. arkat-usa.org

Conversely, the pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C6 positions. stackexchange.comechemi.com The stability of the intermediate anionic species, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. stackexchange.comechemi.com For nucleophilic aromatic substitution to occur, a good leaving group is typically required. In the case of this compound, the methoxy group itself can be displaced by strong nucleophiles under certain conditions, although this is less common without activation. ntu.edu.sg The reactivity of the pyridine nucleus towards nucleophiles can be significantly enhanced by N-functionalization, which creates a pyridinium (B92312) ion that is much more electrophilic. acs.org For instance, the formation of N-acylpyridinium salts from 4-methoxypyridine facilitates the addition of Grignard reagents. acs.org

Table 1: Regioselectivity of Reactions on the 4-Methoxypyridine Ring

| Reaction Type | Position(s) of Attack/Substitution | Activating/Directing Group | Notes |

| Electrophilic Attack | C3, C5 | 4-Methoxy group | The methoxy group directs ortho and para. |

| Directed Lithiation | C2, C3 | 4-Methoxy group | Allows for functionalization at specific positions. arkat-usa.org |

| Nucleophilic Attack | C2, C6 | Ring Nitrogen | Inherently favored positions for nucleophilic attack on the pyridine ring. stackexchange.comechemi.com |

Transformations Involving the Methanamine Side Chain

The N-methylmethanamine side chain at the C2 position is a key site of reactivity. The secondary amine is nucleophilic and can undergo a variety of transformations typical of amines. These include N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines or undergo reductive amination. The bifunctionality of aminopyridines is a well-established characteristic in organic synthesis. wikipedia.org For instance, 2-aminopyridine (B139424) can react with maleic anhydride (B1165640) to form a 1:2 adduct. wikipedia.org In the context of this compound, the secondary amine can be expected to react with various electrophiles.

Moreover, the aminomethyl group can influence the properties and reactivity of the pyridine ring. The synthesis of N-pyridinylamides has been achieved through the oxidative amidation of 2-aminopyridine with benzaldehyde, a reaction that proceeds via the formation of a C-N bond. researchgate.net Similar transformations could be envisioned for the secondary amine in the target molecule.

Oxidative and Reductive Pathways of the Compound

The oxidative and reductive pathways for this compound are not extensively documented for the specific molecule. However, the reactivity can be inferred from its constituent parts. The pyridine ring is generally resistant to oxidation, but the methoxy and aminomethyl substituents may be susceptible. The secondary amine of the side chain can be oxidized to form various products, including nitrones or amides, under appropriate conditions.

Reduction of the pyridine ring is a common transformation. Catalytic hydrogenation of pyridine and its derivatives leads to the formation of piperidines. This reaction typically requires a catalyst such as platinum, palladium, or rhodium and can be carried out under various pressures and temperatures. The specific conditions can influence the stereoselectivity of the reduction.

Hydrogenation and Dehydrogenation Reactivity

The pyridine ring of this compound can be fully saturated to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Dehydrogenation of the corresponding piperidine would be a method to synthesize the aromatic pyridine ring, although this is generally a less common synthetic transformation for this class of compounds compared to the hydrogenation of pyridines.

Acid-Base Properties and Protonation States

The secondary amine in the side chain is also basic. The relative pKa values of the two nitrogen atoms will determine the site of protonation. In acidic conditions, it is likely that both nitrogen atoms can be protonated. The protonation state of the molecule is crucial as it affects its solubility, reactivity, and biological activity. For instance, the protonated form of 4-aminopyridine (B3432731) derivatives is required to block potassium channels. researchgate.net

Table 2: Predicted Acid-Base Properties

| Functional Group | Predicted pKa of Conjugate Acid | Factors Influencing Basicity |

| Pyridine Nitrogen | ~6-7 | Electron-donating 4-methoxy group increases basicity. |

| N-methylmethanamine Nitrogen | ~10-11 | Typical pKa for a secondary amine. |

Detailed Mechanistic Studies of Key Reactions Involving the Compound

Nucleophilic aromatic substitution on the pyridine ring proceeds through a Meisenheimer-like intermediate. The attack of the nucleophile at the C2 or C6 position leads to a resonance-stabilized anionic intermediate where the negative charge is delocalized over the ring and onto the nitrogen atom. stackexchange.comechemi.com The subsequent loss of a leaving group restores the aromaticity of the ring.

Reactions involving the side-chain amine, such as N-acylation, would proceed through the expected nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. Mechanistic studies on the oxidative amidation of 2-aminopyridine suggest a process involving the catalyst acting as a Lewis acid. researchgate.net

Coordination Chemistry and Catalytic Applications of 1 4 Methoxypyridin 2 Yl N Methylmethanamine

1-(4-Methoxypyridin-2-YL)-N-methylmethanamine as a Ligand in Transition Metal Complexes

The presence of both a pyridine (B92270) nitrogen and an amino nitrogen allows this compound to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The methoxy (B1213986) group at the 4-position of the pyridine ring can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of its metal complexes.

Chelation Modes and Ligand Field Effects

As a bidentate N,N'-donor ligand, this compound typically coordinates to a metal center through the nitrogen atoms of the pyridine ring and the methylamine (B109427) group. This chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. The stability of such complexes is enhanced by the chelate effect.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios. For instance, with divalent metal ions (M²⁺), complexes with the general formula [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, or [M(L)₃]²⁺ can be synthesized, where L represents the title ligand.

The characterization of these complexes involves a range of spectroscopic and analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry and ligand field strength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can be used to characterize diamagnetic complexes, showing shifts in the proton and carbon signals upon coordination. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. |

| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, helping to determine the nature of the counter-ions. |

Role in Homogeneous Catalysis

Metal complexes of pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.

Asymmetric Catalysis Facilitated by Chiral Derivatives

While the parent compound this compound is achiral, chiral derivatives can be synthesized for applications in asymmetric catalysis. Chirality can be introduced by modifying the methylmethanamine side chain, for example, by replacing a hydrogen on the methylene (B1212753) bridge with an alkyl or aryl group. Such chiral ligands can be used to prepare chiral metal complexes that can catalyze enantioselective reactions, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The design of these chiral ligands is crucial for achieving high enantioselectivity, as the steric and electronic properties of the substituents will dictate the stereochemical outcome of the catalytic reaction.

Reductive and Oxidative Catalysis

Complexes of this compound with transition metals like copper, manganese, and iron are potential catalysts for reductive and oxidative reactions.

In reductive catalysis , these complexes can be employed in reactions such as the transfer hydrogenation of ketones and imines. The pyridine-amine ligand can stabilize the metal center in different oxidation states required for the catalytic cycle.

In oxidative catalysis , these complexes can mimic the active sites of metalloenzymes and catalyze the oxidation of various substrates. For instance, manganese and iron complexes are known to be effective catalysts for the oxidation of alcohols, alkenes, and catechols. The catalytic cycle often involves high-valent metal-oxo or metal-peroxo intermediates, and the pyridine-amine ligand plays a crucial role in stabilizing these reactive species. Copper complexes of similar ligands have been shown to catalyze the aerobic oxidation of C-H bonds.

Table of Potential Catalytic Applications:

| Catalytic Reaction | Metal Center | Substrate | Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh, Ru | Prochiral alkenes, ketones | Chiral alkanes, alcohols |

| Aerobic Oxidation | Cu, Fe | Alcohols, C-H bonds | Aldehydes, ketones, functionalized products |

| Epoxidation | Mn, Fe | Alkenes | Epoxides |

Design Principles for Novel Catalytic Systems Based on the Compound's Structure

The structure of this compound provides a versatile scaffold for the design of new and improved catalysts. The modular nature of its synthesis allows for systematic modifications to fine-tune its properties.

Key design principles include:

Electronic Tuning: The electronic properties of the catalyst can be modified by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. For example, the methoxy group at the 4-position can be replaced with other groups to modulate the Lewis acidity of the metal center and its redox potential.

Steric Tuning: The steric environment around the metal center can be adjusted by introducing bulky substituents on the pyridine ring or the amine nitrogen. This can influence the selectivity of the catalyst, particularly in asymmetric catalysis, by controlling the access of substrates to the active site.

Scaffold Modification: The 2-(aminomethyl)pyridine scaffold can be incorporated into larger molecular architectures, such as macrocycles or polymers, to create more robust and recyclable catalysts. The ligand can also be functionalized with groups that enhance its solubility in specific solvents or facilitate its immobilization on a solid support.

By applying these design principles, it is possible to develop novel catalytic systems based on the this compound scaffold with enhanced activity, selectivity, and stability for a wide range of chemical transformations.

Article Generation Infeasible Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data on the coordination chemistry and catalytic applications of the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article, as per the provided outline and stringent content requirements, is not feasible at this time.

The requested article necessitates in-depth research findings and data tables for the section "5.4. Ligand Design Strategies for Specific Chemical Transformations." This would require access to studies that have systematically modified the structure of this compound and evaluated the impact of these modifications on its performance in specific catalytic reactions. Extensive searches have not yielded such specific data for this particular compound.

While general principles of ligand design involving related structures, such as picolylamines and 2-(aminomethyl)pyridines, are well-documented, applying these generalities to the specific target compound without direct experimental evidence would amount to speculation and would not meet the required standard of scientific accuracy. The influence of the 4-methoxy group and the N-methyl substituent on the pyridyl and amine moieties, respectively, can be theorized based on established electronic and steric effects in coordination chemistry. However, without empirical data from studies on this compound itself, a detailed analysis of ligand design strategies for specific chemical transformations, complete with data tables, cannot be responsibly constructed.

Therefore, to maintain the integrity of scientific reporting and adhere to the strict constraints of the user's request, the article cannot be generated. Further research and publication of studies focusing specifically on the synthesis, coordination chemistry, and catalytic applications of this compound would be required to provide the necessary information to fulfill this request.

Structure Reactivity and Structure Property Relationships of 1 4 Methoxypyridin 2 Yl N Methylmethanamine and Its Analogues

Design and Synthesis of Structural Analogues and Derivatives

The rational design of analogues of 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine involves strategic modifications to either the pyridine (B92270) core or the aminomethyl side chain. These modifications are intended to modulate the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and potential applications.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iqimperial.ac.uk Its reactivity is highly sensitive to the nature and position of substituents. The parent compound features a methoxy (B1213986) group at the 4-position, which is a strong electron-donating group (EDG) through resonance, and a methylamino-methyl group at the 2-position.

Electron-Donating Groups (EDGs): Introducing EDGs such as hydroxyl (-OH), additional methoxy (-OCH₃), or amino (-NH₂) groups is expected to increase the electron density of the pyridine ring. This generally facilitates electrophilic substitution reactions, although the inherent electron-deficient nature of pyridine still makes these reactions challenging compared to benzene. uoanbar.edu.iqslideshare.net For instance, studies on other pyridine systems show that EDGs increase the electron density around a chelated metal center, which can be a crucial factor in the design of catalysts or metal-binding agents. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, installing electron-withdrawing groups like nitro (-NO₂), cyano (-CN), chloro (-Cl), or trifluoromethyl (-CF₃) decreases the ring's electron density. nih.govtandfonline.com This deactivation makes electrophilic substitution more difficult but enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iqwikipedia.org Research on 4-methoxypyridine (B45360) derivatives has shown that the presence of EWGs can favor certain reaction pathways, such as the conversion to N-methyl-4-pyridones in the presence of alkyl iodides. tandfonline.comfigshare.comresearchgate.net

The synthesis of these analogues typically starts from appropriately substituted 2-chloropyridines, which can undergo coupling reactions with amines or other nucleophiles. nih.gov The choice of substituent dictates the subsequent reactivity and electronic properties of the resulting molecule. nih.gov

Table 1: Predicted Effects of Pyridine Ring Substituents on Reactivity

| Substituent Type | Example Group | Position | Effect on Electron Density | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH | 3, 5 | Increase | Facilitates electrophilic attack; directs substitution |

| Electron-Withdrawing (EWG) | -NO₂, -CN | 3, 5 | Decrease | Facilitates nucleophilic attack; deactivates toward electrophiles |

| Halogen (EWG by induction, EDG by resonance) | -Cl, -Br | 3, 5, 6 | Net Decrease | Deactivates toward electrophiles; acts as a leaving group in nucleophilic substitution |

The N-methylmethanamine side chain at the 2-position offers several avenues for structural modification to alter the compound's properties.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to produce tertiary amines. For example, methylation with methyl iodide in the presence of a base can yield the N,N-dimethyl analogue. nih.gov More complex alkyl or aryl groups can be introduced to increase steric bulk or introduce new functional groups. nih.govmdpi.com A general approach to secondary amines involves N-arylation of N-aminopyridinium salts followed by alkylation. chemrxiv.org

Variation of the Amine: The methyl group can be replaced with other alkyl chains (ethyl, propyl, etc.) or functionalized chains to modulate lipophilicity and steric properties. nih.govnih.gov Synthesizing analogues with a primary amine (-CH₂NH₂) or a tertiary amine containing different substituents allows for a systematic study of how the amine's basicity and steric accessibility affect reactivity.

Side-Chain Elongation or Rigidity: The methylene (B1212753) linker (-CH₂-) can be extended to an ethylene (B1197577) or longer chain, or rigidified by incorporating features like an alkyne. nih.gov Such modifications can alter the conformational flexibility of the side chain and its ability to interact with other molecules or reaction centers.

Synthesis of these side-chain analogues often involves the reaction of a precursor like 2-(chloromethyl)pyridine (B1213738) or 2-pyridinecarboxaldehyde (B72084) with the desired amine. nih.govgoogle.com Alternatively, the side chain can be built up from a 2-methylpyridine (B31789) derivative, which can be deprotonated at the methyl group to form a nucleophilic carbanion that reacts with various electrophiles. pearson.com

Correlation of Structural Variations with Chemical Reactivity

Structural changes directly correlate with the chemical reactivity of the molecule. The electronic nature of substituents on the pyridine ring is a primary determinant of reaction outcomes.

The 4-methoxy group in the parent compound donates electron density into the ring, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Adding further EDGs would enhance this basicity, while EWGs would decrease it. acs.org This modulation of basicity is critical for reactions involving protonation or coordination to Lewis acids. wikipedia.org

In electrophilic aromatic substitution, the directing effects of the existing substituents are crucial. The 4-methoxy group strongly activates the ring and directs incoming electrophiles to the 3- and 5-positions. The reactivity at these sites will be further modulated by any additional substituents.

For nucleophilic reactions, EWGs on the ring are key. They lower the energy of the Meisenheimer-like intermediate formed during nucleophilic aromatic substitution, thereby accelerating the reaction. uoanbar.edu.iq Studies on substituted 3,4-pyridynes (highly reactive intermediates) show that electronic effects from substituents are often the dominant factor guiding the regioselectivity of nucleophilic attack, sometimes overriding steric considerations. nih.gov

The reactivity of the side chain is also influenced by the pyridine ring. The acidity of the C-H bonds on the carbon adjacent to the ring (the benzylic-like position) is increased due to the electron-withdrawing nature of the pyridine nitrogen. pearson.com This facilitates deprotonation and subsequent reactions at this position.

Influence of Substituents on Electronic Structure and Spectroscopic Properties

Substituents profoundly alter the electronic distribution within the molecule, which is directly observable through various spectroscopic techniques.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive indicators of the electronic environment. Electron-donating groups on the pyridine ring will generally cause an upfield shift (lower ppm) for the ring protons and carbons, reflecting increased electron shielding. Conversely, electron-withdrawing groups will cause a downfield shift. rsc.org Studies on substituted 2-methoxypyridines have detailed how electronic resonance interactions involving the methoxy group affect NMR parameters. acs.org For example, in 2-methoxypyridine, the methoxy carbon signal appears at a specific chemical shift that is influenced by other ring substituents. chemicalbook.com

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of bonds are affected by substituent-induced changes in bond strength and polarity. For example, the C=N and C=C stretching frequencies within the pyridine ring are sensitive to the electronic effects of substituents. rsc.org Attaching an EWG might increase the frequency of a particular vibration, while an EDG could decrease it.

UV-Visible Spectroscopy: The electronic transitions (π → π* and n → π*) of the pyridine ring are affected by substituents. EDGs tend to cause a bathochromic shift (shift to longer wavelengths), while EWGs often lead to a hypsochromic shift (shift to shorter wavelengths). nih.gov This allows for the tuning of the molecule's photophysical properties. researchgate.net

Table 2: Expected Spectroscopic Shifts due to Substituent Effects

| Spectroscopy | Substituent Type on Pyridine Ring | Expected Change in Signal |

|---|---|---|

| ¹H / ¹³C NMR | Electron-Donating Group (e.g., -NH₂) | Upfield shift (lower ppm) of ring nuclei |

| ¹H / ¹³C NMR | Electron-Withdrawing Group (e.g., -NO₂) | Downfield shift (higher ppm) of ring nuclei |

| IR Spectroscopy | Electron-Withdrawing Group | Increase in C=N / C=C stretching frequencies |

| UV-Vis Spectroscopy | Electron-Donating Group | Bathochromic shift (to longer λ) |

| UV-Vis Spectroscopy | Electron-Withdrawing Group | Hypsochromic shift (to shorter λ) |

Analysis of Steric and Electronic Factors Governing Chemical Behavior

Electronic Factors: These effects, including induction and resonance, are often dominant. nih.gov

Inductive Effect: The electronegativity of the pyridine nitrogen withdraws electron density from the ring carbons through the sigma bonds, deactivating the ring towards electrophilic attack. uoanbar.edu.iq Substituents exert their own inductive effects, either withdrawing (e.g., -CF₃) or donating (e.g., alkyl groups) electron density.

Resonance Effect: The 4-methoxy group strongly donates electron density into the ring via its lone pair electrons, opposing the inductive withdrawal of the nitrogen at certain positions (C-3 and C-5). This resonance effect is crucial for understanding the molecule's reactivity profile.

Steric Factors: Steric hindrance arises from the spatial bulk of substituents and can influence reaction rates and selectivity.

Access to Reaction Centers: A bulky substituent at the 3-position could hinder reactions at the adjacent N-methylmethanamine side chain or the pyridine nitrogen. Similarly, increasing the size of the N-alkyl groups on the side chain could block access to the pyridine nitrogen.

Conformational Effects: Steric clashes between adjacent groups can force the molecule to adopt specific conformations. For instance, a large substituent at the 3-position might restrict the rotation of the side chain at the 2-position, influencing how it interacts with other reagents. In some cases, steric hindrance can prevent a substituent from achieving planarity with the ring, thereby diminishing its ability to participate in resonance. nih.gov

In many reactions of substituted pyridines, electronic effects dictate the inherent reactivity and regioselectivity, while steric effects fine-tune the outcome by favoring attack at the less hindered position. nih.govnih.gov Computational methods are often employed to disentangle these contributions and rationalize experimental observations. mdpi.com

Advanced Computational and Theoretical Investigations on 1 4 Methoxypyridin 2 Yl N Methylmethanamine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. DFT, known for its balance of accuracy and computational cost, is widely used to investigate the properties of organic molecules. Ab initio methods, while computationally more demanding, can offer higher accuracy.

A key aspect of quantum chemical calculations is the analysis of the electronic structure. This involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. For this compound, this analysis would reveal the regions of high and low electron density, which are crucial for understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyridine (B92270) Derivative (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a related pyridine derivative and not specific to this compound.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, these predictions would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can help in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can aid in the identification of functional groups and the characterization of the molecule's vibrational modes.

Table 2: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Pyridine

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 160.5 | 159.8 |

| C3 | 110.2 | 109.5 |

| C4 | 165.1 | 164.3 |

| C5 | 108.7 | 108.1 |

| C6 | 148.3 | 147.6 |

Note: This data is for illustrative purposes and does not represent this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's trajectory over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. Furthermore, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's behavior in a condensed phase.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound involves modeling its potential reaction pathways. Quantum chemical methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, and any intermediates or transition states.

The transition state is a high-energy structure that lies on the reaction coordinate between reactants and products. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of the reaction, which in turn determines the reaction rate. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.

Ligand-Receptor Interaction Modeling in Chemical Systems (e.g., metal binding)

The methoxy (B1213986), pyridine, and amine functionalities in this compound suggest its potential to act as a ligand and bind to metal ions. Computational modeling can be employed to study these ligand-receptor interactions.

By using methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), researchers can predict the preferred binding sites, geometries, and binding affinities of the molecule with various metal ions. This information is valuable in fields such as coordination chemistry and materials science.

Table 3: Illustrative Binding Energies of a Pyridine-based Ligand with Different Metal Ions

| Metal Ion | Binding Energy (kcal/mol) |

| Cu2+ | -25.8 |

| Zn2+ | -20.5 |

| Ni2+ | -22.1 |

Note: This data is hypothetical and serves as an example of the output from such a study.

Cheminformatics Approaches for Chemical Property Prediction

Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules. For this compound, various physicochemical and pharmacokinetic properties can be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.

These predictions can include properties such as solubility, lipophilicity (logP), and potential for absorption, distribution, metabolism, and excretion (ADME). While these predictions are not a substitute for experimental data, they are valuable for prioritizing compounds in drug discovery and for assessing the potential environmental fate of a chemical.

Advanced Analytical Methodologies for the Characterization of 1 4 Methoxypyridin 2 Yl N Methylmethanamine in Complex Mixtures

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for purity assessment and isolation. nih.gov

HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for pyridine (B92270) derivatives. cdc.gov Method development is a critical process that involves optimizing various parameters to achieve the desired separation with good resolution and peak shape. researchgate.neturan.ua

The development of a robust HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. rjptonline.org Reversed-phase chromatography using a C18 column is a common starting point due to its versatility. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.neturan.ua The pH of the aqueous phase is a critical parameter for basic compounds like pyridine derivatives, as it influences their ionization state and retention behavior. helixchrom.com The use of additives such as triethylamine (B128534) can help to improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits strong absorbance. researchgate.netdtic.mil

Interactive Table 1: Illustrative HPLC Method Parameters for a Pyridine Derivative

| Parameter | Condition | Rationale |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) | Provides good retention and selectivity for a wide range of organic molecules. researchgate.net |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) | Controls the ionization state of the analyte for reproducible retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient Elution | 0-20 min, 20-80% B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and efficiency. researchgate.net |

| Column Temperature | 35 °C | Maintains consistent retention times and improves peak shape. uran.ua |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. uran.ua |

| Detection | DAD at 270 nm | Allows for monitoring absorbance across a range of wavelengths to ensure peak purity. uran.ua |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. cdc.gov While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. Derivatization is a common strategy to increase the volatility and thermal stability of analytes. nih.gov For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

Alternatively, for thermally labile compounds, method development may focus on minimizing thermal degradation within the GC system. The use of shorter analytical columns and higher gas flow rates can decrease the residence time of the analyte in the heated column, thereby reducing degradation. nih.gov The choice of the GC column is critical, with non-polar columns like those with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS) being widely used for a broad range of analytes. mdpi.com A flame ionization detector (FID) is often used for its high sensitivity to organic compounds, while a mass spectrometer (MS) provides definitive identification. cdc.gov

Interactive Table 2: Example GC Method Parameters

| Parameter | Condition | Rationale |

| Column | HP-5MSI (30 m x 0.25 mm, 0.25 µm) | A versatile, non-polar column suitable for a wide array of organic compounds. mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. mdpi.com |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing degradation. nih.gov |

| Oven Program | 60 °C (1 min), then 12 °C/min to 210 °C | A temperature ramp to separate components based on their boiling points. mdpi.com |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for identification. |

| Derivatization | Silylation (e.g., with BSTFA + 1% TMCS) | Increases volatility and thermal stability of the analyte for GC analysis. nih.gov |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. fiveable.me It offers several advantages over chromatography, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com CE is particularly well-suited for the analysis of charged molecules, such as the protonated form of this compound in an acidic buffer.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs within a narrow, fused-silica capillary filled with an electrolyte solution (background electrolyte). mdpi.com The development of a CZE method involves optimizing parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. For instance, a sodium borate (B1201080) buffer system at a specific pH could be used to control the charge of the analyte and the electroosmotic flow (EOF). mdpi.com Detection is typically achieved using an on-column UV-Vis detector. wikipedia.org

Interactive Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition | Rationale |

| Capillary | Fused Silica (50 cm effective length, 75 µm i.d.) | Standard dimensions providing high efficiency and good heat dissipation. mdpi.com |

| Background Electrolyte | 50 mM Sodium Borate, pH 8.0 | Buffer system that controls the analyte's charge and the electroosmotic flow. mdpi.com |

| Applied Voltage | 20 kV | Driving force for the electrophoretic separation. mdpi.com |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A simple and reproducible method for introducing a small sample plug. mdpi.com |

| Detection | Diode Array Detector (DAD) at 214 nm | On-column detection that minimizes band broadening. |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, NMR-SPE)

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide a wealth of information that is often unattainable with either technique alone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capability of MS. rsc.org For this compound, LC-MS can provide the molecular weight of the parent compound and its impurities, as well as structural information from fragmentation patterns generated by tandem mass spectrometry (MS/MS). lcms.cznih.gov This is invaluable for identifying unknown impurities and degradation products. researchgate.net Electrospray ionization (ESI) is a common ionization source for this type of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation of volatile compounds by GC with detection by MS. It is the gold standard for the identification of volatile and semi-volatile compounds in complex mixtures. cdc.gov For the analysis of this compound, GC-MS would be used on either volatile impurities or on derivatized forms of the main compound. The resulting mass spectra can be compared to spectral libraries for confident identification.

Nuclear Magnetic Resonance-Solid Phase Extraction (NMR-SPE) is a powerful combination for the isolation and structural elucidation of impurities. Solid-phase extraction (SPE) can be used to selectively trap and concentrate low-level impurities from the main sample matrix. The trapped fraction can then be eluted directly into an NMR spectrometer for detailed structural analysis. ¹H NMR and ¹³C NMR spectra can provide unambiguous structural information, which is critical for characterizing novel impurities. nih.govnih.gov

Quantitative Determination Methods

Accurate quantification of this compound is essential for purity assessment and quality control. Chromatographic and electrophoretic methods are readily adapted for quantitative analysis.

The most common approach involves creating a calibration curve using standards of known concentration. thermofisher.com The peak area (or height) of the analyte is plotted against its concentration to establish a linear relationship. The concentration of the analyte in an unknown sample can then be determined by interpolation from this curve. The use of an internal standard—a compound with similar properties to the analyte that is added to all samples and standards at a constant concentration—can improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. dtic.mil

For a quantitative method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Interactive Table 4: Key Validation Parameters for a Quantitative Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. mdpi.com |

| Accuracy | The closeness of the test results to the true value, often assessed by spike-recovery experiments. | Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, etc. uran.ua |

Future Research Directions and Emerging Applications in Chemical Science for 1 4 Methoxypyridin 2 Yl N Methylmethanamine

Exploration of Novel Synthetic Methodologies Leveraging New Reagents and Catalysts

The synthesis of pyridine (B92270) derivatives is a well-established field in organic chemistry. However, the pursuit of more efficient, selective, and sustainable synthetic routes is a constant endeavor. For 1-(4-Methoxypyridin-2-YL)-N-methylmethanamine, future research could focus on the development of novel synthetic methodologies that employ new reagents and catalysts.

Research in this area would likely involve the screening of various catalysts and reagents to optimize reaction conditions. The goal would be to develop a synthetic protocol that is not only high-yielding but also scalable and environmentally benign. A comparative analysis of different synthetic routes could be tabulated to highlight the most promising methodologies.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Development of compatible reaction conditions for sequential steps. |

| Transition Metal Catalysis | High efficiency and selectivity | Screening of novel ligands and metal catalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction parameters. |

Development of Advanced Materials Incorporating the Compound's Structure

The incorporation of specific chemical moieties into larger material structures can impart unique and desirable properties. The methoxypyridine core of this compound presents opportunities for its use as a building block in the development of advanced materials. Innovations in materials science are crucial for creating products that are stronger, safer, and more sustainable. cas.org

For instance, the nitrogen atom in the pyridine ring and the amine side chain could serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. Research in this direction would involve studying the coordination chemistry of this compound with various metal centers and characterizing the resulting MOF structures.

Another potential application is in the development of functional polymers. The compound could be functionalized and polymerized to create materials with specific optical, electronic, or thermal properties. For example, polymers containing the methoxypyridine unit might exhibit interesting fluorescence or be useful as charge-transporting materials in electronic devices. The development of such materials would require extensive research into polymerization methods and the characterization of the resulting polymer properties. The Institute of Advanced Materials Science and Engineering (AMSE) is an example of a research center dedicated to the development of such advanced materials for both fundamental research and industrial applications. siat.ac.cn

| Material Type | Potential Application | Research Objective |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Synthesis and characterization of novel MOFs incorporating the compound. |

| Functional Polymers | Organic electronics, sensors | Development of polymerization methods and investigation of material properties. |

| Supramolecular Gels | Drug delivery, tissue engineering | Exploration of self-assembly properties to form functional gel materials. |

Insights from High-Throughput Screening in Chemical Space Exploration

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds for a specific activity. nih.gov While specific HTS data for this compound is not currently available, this methodology represents a significant future research direction.